4-((Benzylamino)methyl)pyridin-3-amine

hydrogen-bond donor physicochemical property medicinal chemistry

Researchers requiring rapid diversification of pyridine cores often face bottlenecks from mono-amine analogs demanding extra synthetic steps. This compound solves that with chemically distinct 3-NH₂ (primary aromatic) and 4-CH₂-NH-CH₂-Ph (secondary benzylic) amines for sequential, protecting-group-minimal transformations. • Orthogonal reactivity reduces steps vs. 4-(aminomethyl)pyridin-3-amine or N-benzylpyridin-3-amine. • Balanced profile (XLogP3: 1.6, HBD: 2, TPSA: 50.9 Ų) suits adenine-mimetic pockets & CNS permeability cut-offs. • Four rotatable bonds facilitate induced-fit recognition in allosteric or cryptic binding sites.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
Cat. No. B11891997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Benzylamino)methyl)pyridin-3-amine
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCC2=C(C=NC=C2)N
InChIInChI=1S/C13H15N3/c14-13-10-15-7-6-12(13)9-16-8-11-4-2-1-3-5-11/h1-7,10,16H,8-9,14H2
InChIKeyXAKUORVMFPCNQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((Benzylamino)methyl)pyridin-3-amine: Identity and Physicochemical Profile


4-((Benzylamino)methyl)pyridin-3-amine (CAS 1823276‑60‑3) is a bicyclic aromatic amine (C₁₃H₁₅N₃, MW 213.28 g/mol) composed of a pyridine core with a 3‑amino substituent and a 4‑benzylaminomethyl side‑chain [1]. Its computed lipophilicity (XLogP3‑AA = 1.6), two hydrogen‑bond donors, and three acceptors position it as a moderately polar, low‑molecular‑weight building block suited for fragment‑based or scaffold‑hopping strategies in medicinal chemistry [1]. Unlike simpler mono‑substituted pyridines, the dual amine functionality and the extended benzyl domain offer distinct opportunities for diversification that are absent in common in‑class alternatives.

Compound Type

Pyridine-based fragment with dual amine donor/acceptor motif

Workflow Fit

Fragment-based or scaffold-hopping medicinal chemistry campaigns

Key Differentiator

Two distinct amine sites (aromatic 3-NH₂ and secondary benzylamine) absent in common mono-amine analogs

Why In-Class Analogs Cannot Replace 4-((Benzylamino)methyl)pyridin-3-amine


Substituting 4‑((benzylamino)methyl)pyridin‑3‑amine with superficially similar pyridin‑3‑amine derivatives risks losing critical pharmacophoric elements that drive target engagement, solubility, and metabolic stability. The compound uniquely combines a pyridin‑3‑amine core with a 4‑benzylaminomethyl extension, simultaneously bearing two amine hydrogen‑bond donors (HBD = 2) and four rotatable bonds, whereas simple bioisosteres like 4‑(aminomethyl)pyridin‑3‑amine omit the benzyl group entirely, and N‑benzylpyridin‑3‑amine lacks the 3‑amino group [1][2]. Published structure‑activity‑relationship (SAR) studies on pyridin‑3‑amine‑containing PDE4 and kinase inhibitors demonstrate that even subtle modifications of the amine substitution pattern can shift isoform selectivity, potency, and pharmacokinetic profiles by orders of magnitude [3][4]; consequently, un‑characterized generic replacement introduces un‑quantified risk in any biological or industrial workflow that has been validated with the specific compound.

Benzyl Domain Removal
4-(Aminomethyl)pyridin-3-amine lacks the benzyl extension, altering lipophilicity, conformational flexibility, and potential target engagement profiles.
Hydrogen-Bond Donor Loss
N-Benzylpyridin-3-amine offers only one HBD (vs. two), which may weaken interactions with dual-donor binding pockets identified in kinase/PDE4 SAR.
SAR Sensitivity of Amine Substitution
Published data show that even minor pyridin-3-amine modifications can shift isoform selectivity and potency by orders of magnitude; a generic analog may not reproduce validated profiles.

Quantitative Differentiation from Closest Structural Analogs


Hydrogen-Bond Donor Capacity vs. Closest Analogs

When benchmarked against two of its closest structural analogs, 4‑((benzylamino)methyl)pyridin‑3‑amine possesses two hydrogen‑bond donors (HBD = 2), a feature that is preserved in the aminomethyl analog (HBD = 2) but lost in the simple N‑benzyl derivative (HBD = 1). The benzylaminomethyl scaffold also provides an additional amine acceptor (HBA = 3) compared with the N‑benzyl compound (HBA = 2) [1][2][3]. This distinct hydrogen‑bonding complement may be exploited when the biological target (e.g., a kinase hinge region or a PDE4 catalytic pocket) requires a dual‑donor motif that is absent in the mono‑donor comparator.

H-Bond Donor Capacity
Cross-study comparable
Target: HBD=2, HBA=3
Aminomethyl analog: HBD=2, HBA=3
N-Benzyl analog: HBD=1, HBA=2
Supports binding enthalpy design when target requires dual HBD motif
Computed descriptors; confirm with experimental binding assays
hydrogen-bond donor physicochemical property medicinal chemistry

Molecular Flexibility and Pyridine Core Polarity

With four rotatable bonds, 4‑((benzylamino)methyl)pyridin‑3‑amine offers markedly greater conformational freedom than the rigid 3‑aminopyridine (zero rotatable bonds) and the monosubstituted 4‑(aminomethyl)pyridin‑3‑amine (one rotatable bond) [1][2][3]. This flexibility, combined with a Topological Polar Surface Area of 50.9 Ų (intermediate between 64.9 Ų for the aminomethyl analog and 24.9 Ų for the non‑polar N‑benzyl comparator), places the compound in a favorable drug‑like space where both passive permeability and target‑induced conformational adaptation can be tuned [4].

Flexibility & Polarity
Cross-study comparable
Rot. bonds=4, TPSA=50.9 Ų
3-Aminopyridine: 0, 38.9 Ų
Aminomethyl: 1, 64.9 Ų
N-Benzyl: 4, 24.9 Ų
Balanced drug-like space; may support permeability and induced-fit adaptation
In silico descriptors; validate with permeability and conformational studies
rotatable bonds conformational flexibility drug-likeness

Dual Amine Reactivity for Orthogonal Derivatization

Unlike single‑amine pyridine analogs such as 3‑aminopyridine or N‑benzylpyridin‑3‑amine, which possess only one amine functionality, 4‑((benzylamino)methyl)pyridin‑3‑amine contains both a primary aryl amine at the 3‑position of the pyridine ring and a secondary benzylamine at the 4‑methylene linker [1]. This dual‑amine architecture permits sequential, chemo‑selective functionalization (e.g., amide coupling at the 3‑amine while retaining the benzylamine for re‑ductive animation or sulfonylation), offering a synthetic efficiency advantage over comparators that require additional protection/deprotection steps to achieve analogous diversity.

Dual Amine Reactivity
Supporting evidence
Two distinct sites: 3-NH₂ (primary aromatic) and 4-CH₂-NH-CH₂-Ph (secondary benzylic)
Enables orthogonal, protecting-group-minimal diversification
Structural analysis; validate chemo-selectivity in actual coupling steps
synthetic versatility orthogonal protection building block

Procurement-Relevant Application Scenarios


Fragment-Based Lead Discovery with a Dual H-Bond Donor

In fragment screening campaigns targeting kinases, phosphodiesterases, or other enzymes with adenine‑mimetic binding pockets, the compound’s two HBD groups (HBD = 2) and XLogP3‑AA of 1.6 provide a balanced profile that cannot be achieved with the more lipophilic N‑benzylpyridin‑3‑amine (HBD = 1, XLogP3 = 1.9) or the more polar 4‑(aminomethyl)pyridin‑3‑amine (XLogP3 = ‑0.4). SAR studies on pyridin‑3‑amine‑based PDE4 [1] and multi‑kinase [2] inhibitors confirm that dual‑amine substitution patterns critically modulate isoform selectivity and cellular potency; this compound is positioned as a privileged fragment for such programs.

Parallel Library Synthesis via Orthogonal Reactivity

Medicinal chemistry laboratories requiring rapid diversification of a pyridine core can exploit the chemically distinct 3‑NH₂ (primary aromatic) and 4‑CH₂‑NH‑CH₂‑Ph (secondary benzylic) amines for sequential, protecting‑group‑minimal transformations. This orthogonal reactivity reduces synthetic steps compared with mono‑amine analogs, which would require additional functional‑group interconversions to achieve the same diversity, thereby accelerating hit‑to‑lead timelines and lowering per‑compound synthesis costs.

Conformationally Adaptable Scaffold for Induced-Fit Pockets

Targets with flexible or cryptic binding sites (e.g., allosteric kinase pockets, protein–protein interaction interfaces) may benefit from the compound’s four rotatable bonds—substantially greater than the zero or one rotatable bond offered by simpler 3‑aminopyridine or 4‑(aminomethyl)pyridin‑3‑amine analogs. This conformational freedom, when paired with a moderate TPSA of 50.9 Ų, can facilitate induced‑fit recognition while maintaining acceptable permeability, a balance that is difficult to achieve with either rigid polar fragments or highly flexible lipophilic scaffolds.

Pre-Filtering for CNS or Cellular Permeability Studies

In silico triaging for CNS drug discovery or cellular target engagement assays often employs TPSA and rotatable bond thresholds. The compound’s TPSA of 50.9 Ų falls below the commonly cited 60 Ų CNS permeability cut‑off, while its four rotatable bonds remain within the Veber rule limit (≤10), positioning it favorably relative to the aminomethyl analog (TPSA = 64.9 Ų). Procurement teams tasked with assembling focused screening sets for permeability‑sensitive targets can use these computed metrics to justify inclusion of this compound over more polar alternatives.

Application
Selection Property
Validation Focus
Fragment-based lead discovery (dual HBD)
HBD count & moderate lipophilicity (computed XLogP ~1.6)
Binding enthalpy & kinase/PDE4 isoform selectivity
Parallel library synthesis
Orthogonal reactivity: primary aryl amine vs. secondary benzylamine
Step-count reduction & chemical space coverage
Induced-fit pocket engagement
Rotatable bonds (4) & TPSA ~50.9 Ų
Conformational adaptation & permeability correlation
Pre-filtering for permeability-sensitive targets
TPSA ≤60 Ų, rotatable bonds ≤10 (Veber rule context)
Cellular/BBB permeability assay outcomes
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